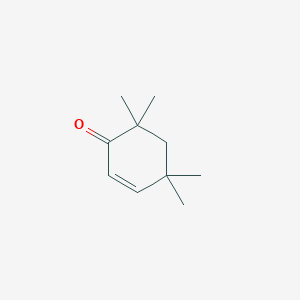

4,4,6,6-Tetramethylcyclohex-2-en-1-one

Description

Properties

CAS No. |

32264-57-6 |

|---|---|

Molecular Formula |

C10H16O |

Molecular Weight |

152.23 g/mol |

IUPAC Name |

4,4,6,6-tetramethylcyclohex-2-en-1-one |

InChI |

InChI=1S/C10H16O/c1-9(2)6-5-8(11)10(3,4)7-9/h5-6H,7H2,1-4H3 |

InChI Key |

AVJYBPVWUQFBIL-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(C(=O)C=C1)(C)C)C |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of 4,4,6,6 Tetramethylcyclohex 2 En 1 One

Chemical Transformations at the α,β-Unsaturated Carbonyl System

The reactivity of α,β-unsaturated carbonyl systems is characterized by two primary electrophilic sites: the carbonyl carbon (C1) and the β-carbon (C3). Nucleophiles can attack at either site, leading to 1,2-addition or 1,4-conjugate addition, respectively.

Nucleophilic Conjugate (1,4-) Additions

Conjugate addition, or Michael addition, involves the attack of a nucleophile at the β-carbon of the enone system. nih.gov This reaction is typically favored by "soft" nucleophiles (e.g., organocuprates, enolates, thiols) under conditions of thermodynamic control. libretexts.org

Pericyclic Reactions, including Diels-Alder Cycloadditions

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. wikipedia.org In this context, an α,β-unsaturated enone can act as the dienophile. The reaction's efficiency is generally increased when the dienophile contains electron-withdrawing groups and is sterically accessible. libretexts.org Given the significant steric bulk presented by the four methyl groups on the cyclohexene (B86901) ring of 4,4,6,6-tetramethylcyclohex-2-en-1-one, it is expected to be a poor dienophile, likely exhibiting very low reactivity in Diels-Alder reactions.

Reactions Involving the Carbonyl Functionality

Direct Nucleophilic (1,2-) Additions

Direct nucleophilic addition involves the attack of a nucleophile on the electrophilic carbonyl carbon. masterorganicchemistry.com This pathway is generally favored by "hard," highly reactive nucleophiles such as organolithium or Grignard reagents and is often under kinetic control. libretexts.org For this compound, the steric hindrance at the β-carbon (C3) might make the carbonyl carbon (C1) a relatively more accessible site for nucleophilic attack. Therefore, it is plausible that hard nucleophiles would preferentially undergo 1,2-addition over the sterically hindered 1,4-addition pathway. This would result in the formation of a tertiary alcohol. However, without experimental evidence, this remains a hypothesis based on general principles.

Condensation Reactions (e.g., Azaaldol Condensations)

While the outline specifies aza-aldol condensations, it is important to clarify that for α,β-unsaturated ketones like this compound, the characteristic reaction with amine nucleophiles is not an aldol-type condensation but rather a conjugate addition, commonly referred to as an aza-Michael addition. libretexts.org This reaction involves the 1,4-addition of a primary or secondary amine to the conjugated system. youtube.com

The general mechanism proceeds via the nucleophilic attack of the amine on the β-carbon of the cyclohexenone ring. This forms a resonance-stabilized enolate intermediate, which is then protonated (typically by the solvent or during workup) at the α-carbon to yield the β-amino ketone product.

However, the reactivity of this compound in aza-Michael additions is significantly influenced by steric hindrance. The gem-dimethyl groups at the C4 position are adjacent to the electrophilic β-carbon (C3), and the gem-dimethyl groups at the C6 position are adjacent to the carbonyl group. This steric bulk impedes the approach of the amine nucleophile to the β-carbon. nih.govmdpi.com Consequently, the reaction rate is expected to be substantially lower compared to that of unhindered cyclohexenones. Bulky secondary amines, in particular, may react very slowly or not at all under standard conditions. nih.gov

Tautomeric Equilibria: Keto-Enol System of this compound and Related Structures

Tautomerism is the interconversion of constitutional isomers, most commonly involving the migration of a proton. libretexts.org For most ketones, there exists an equilibrium between the predominant keto form and a minor enol form. youtube.comyoutube.com The specific structure of this compound precludes typical keto-enol tautomerism. The α-carbon (C2) is part of a double bond and bears no hydrogen atoms, making α-deprotonation impossible.

Instead, tautomerization must involve the abstraction of a proton from the γ-carbon (C5). This leads to the formation of a cross-conjugated dienol, 4,4,6,6-tetramethylcyclohexa-2,5-dien-1-ol . The equilibrium between the keto and dienol forms is shown below.

Unlike the tautomerization of 2,4-cyclohexadienone to phenol, where the enol form is stabilized by aromaticity, the dienol of this compound gains no such aromatic stabilization. libretexts.org The keto form benefits from the stability of the conjugated enone system and a stronger carbon-oxygen double bond compared to a carbon-carbon double bond. youtube.com Therefore, the tautomeric equilibrium is expected to lie heavily in favor of the keto form.

The thermodynamics of the tautomeric process for this compound strongly favor the ketonization pathway. The keto form is significantly more stable than the dienol form. The primary thermodynamic factors contributing to this stability are:

Bond Energies: The C=O double bond in the keto form is thermodynamically more stable than the C=C double bond formed in the dienol. youtube.com

Conjugation: The keto form possesses a conjugated π-system (C=C-C=O) which provides resonance stabilization. The dienol form is a cross-conjugated system, which is generally less stable than a linearly conjugated system.

Studies on the related phenol-cyclohexadienone system show that the keto tautomers are significantly less stable than the aromatic enol form by approximately 17-19 kcal/mol. researchgate.net While this compound does not form an aromatic enol, the data underscores the inherent instability of the cyclohexadienone structure. The equilibrium constant for the conversion of the keto form to the dienol form is therefore expected to be very small. Kinetically, the activation energy for enolization is substantial due to the energy required to break the conjugation and form the less stable dienol intermediate.

Like typical keto-enol tautomerizations, the interconversion between this compound and its dienol tautomer is catalyzed by both acid and base. libretexts.org

Base-Catalyzed Mechanism:

A base removes a proton from the γ-carbon (C5) to form a resonance-stabilized dienolate anion. The negative charge is delocalized over the oxygen atom and the α-carbon.

Protonation of the dienolate anion at the oxygen atom by a proton source (e.g., the conjugate acid of the base) yields the dienol tautomer.

Acid-Catalyzed Mechanism:

The carbonyl oxygen is protonated by an acid catalyst, forming a resonance-stabilized oxonium ion. This enhances the acidity of the γ-protons.

A weak base (e.g., water or the conjugate base of the acid) removes a proton from the γ-carbon, leading to the formation of the dienol and regenerating the acid catalyst.

The key intermediates in the tautomerization process are the dienolate anion in the base-catalyzed pathway and the protonated ketone (oxonium ion) in the acid-catalyzed pathway.

The dienolate anion is a resonance-stabilized intermediate. The negative charge is shared between the oxygen atom and the α-carbon, which can be represented by two major resonance contributors. This delocalization stabilizes the intermediate, facilitating its formation.

In the acid-catalyzed pathway, the protonated carbonyl intermediate makes the ketone more susceptible to deprotonation at the γ-position. The positive charge is delocalized between the oxygen and the carbonyl carbon, increasing the electrophilicity of the conjugated system and the acidity of the γ-protons.

Redox Chemistry of this compound

The redox chemistry of this compound involves the reduction of either the carbonyl group (C=O) or the carbon-carbon double bond (C=C), or both. The outcome depends on the reducing agent and reaction conditions.

Hydride Reductions: Sodium borohydride (NaBH₄) is a common reagent for the reduction of ketones. For α,β-unsaturated ketones, NaBH₄ can lead to a mixture of products from two different pathways:

1,2-Addition: Nucleophilic attack of the hydride at the electrophilic carbonyl carbon, yielding an allylic alcohol (4,4,6,6-tetramethylcyclohex-2-en-1-ol ).

1,4-Addition (Conjugate Reduction): Attack of the hydride at the β-carbon, leading to an enolate intermediate that is subsequently protonated to give a saturated ketone (4,4,6,6-tetramethylcyclohexan-1-one ).

To improve selectivity, specific reagents can be used. The Luche reduction (NaBH₄ in the presence of a lanthanide salt like CeCl₃) selectively promotes 1,2-addition, favoring the formation of the allylic alcohol. quora.com Conversely, certain copper- or manganese-based catalytic systems are designed to selectively achieve 1,4-reduction to the saturated ketone. acs.org

Catalytic Hydrogenation: Catalytic hydrogenation with H₂ gas over a metal catalyst (e.g., Pd, Pt, Ni) can also reduce the enone. tcichemicals.comlibretexts.org The product depends on the catalyst, solvent, and reaction conditions (temperature, pressure). princeton.edu

Selective C=C Reduction: Under mild conditions, catalysts like Palladium on carbon (Pd/C) often selectively reduce the carbon-carbon double bond, yielding the saturated ketone (4,4,6,6-tetramethylcyclohexan-1-one ).

Carbonyl Reduction: Other catalysts, like Raney Nickel, may favor the reduction of the carbonyl group.

Full Reduction: Under harsher conditions (higher pressure or temperature), both the C=C and C=O bonds can be reduced to yield the saturated alcohol (4,4,6,6-tetramethylcyclohexan-1-ol ).

| Reagent / Conditions | Addition Type | Major Product |

|---|---|---|

| NaBH₄, MeOH | 1,2- and 1,4-Addition | Mixture of 4,4,6,6-tetramethylcyclohex-2-en-1-ol and 4,4,6,6-tetramethylcyclohexan-1-one |

| NaBH₄, CeCl₃ (Luche Reduction) | 1,2-Addition | 4,4,6,6-tetramethylcyclohex-2-en-1-ol |

| H₂ / Pd/C | 1,4-Addition | 4,4,6,6-tetramethylcyclohexan-1-one |

| H₂ / PtO₂ or Raney Ni (harsher conditions) | 1,2- and 1,4-Addition | 4,4,6,6-tetramethylcyclohexan-1-ol |

Substitution and Functionalization Reactions on the Cyclohexenone Ring System

Due to the conjugated system, the primary pathway for substitution and functionalization of this compound is conjugate addition (or Michael addition). libretexts.org In this reaction, a nucleophile attacks the electrophilic β-carbon.

The general mechanism involves:

Nucleophilic attack at the β-carbon (C3).

Formation of a resonance-stabilized enolate intermediate.

Protonation of the enolate at the α-carbon (C2) to give the final substituted product.

The choice of nucleophile is critical for determining the reaction pathway.

Soft Nucleophiles: Nucleophiles that are considered "soft" (e.g., amines, thiols, cyanides, enolates, and organocuprates) preferentially undergo 1,4-conjugate addition. youtube.com

Hard Nucleophiles: "Hard" nucleophiles (e.g., Grignard reagents, organolithium reagents) tend to favor 1,2-addition directly to the more electrophilic carbonyl carbon.

A particularly useful reaction for C-C bond formation is the addition of organocuprates (Gilman reagents, R₂CuLi). These soft organometallic reagents reliably deliver an alkyl or aryl group to the β-position of α,β-unsaturated ketones, even in cases where Grignard reagents would yield the 1,2-addition product. youtube.comlibretexts.org

As with condensation reactions, the steric hindrance posed by the gem-dimethyl group at C4 can significantly impact the rate and feasibility of conjugate additions to this compound. Bulky nucleophiles may struggle to access the β-carbon, requiring more forcing conditions or specialized catalysts.

Derivatization and Structural Diversification Strategies for 4,4,6,6 Tetramethylcyclohex 2 En 1 One

Synthesis of Novel Heterocyclic Compounds Incorporating the Cyclohexenone Moiety

The integration of the 4,4,6,6-tetramethylcyclohex-2-en-1-one moiety into heterocyclic systems is a prominent strategy for creating diverse molecular architectures. The reactive sites of the cyclohexenone ring, namely the α,β-unsaturated ketone system, serve as versatile handles for cyclization and annulation reactions.

The reaction of α,β-unsaturated ketones with binucleophiles is a classical and efficient method for synthesizing five-membered heterocyclic rings. In the case of this compound, this reactivity can be exploited to form pyrazoline and isoxazoline (B3343090) derivatives, which are important scaffolds in medicinal chemistry. researchgate.net

The formation of pyrazolines is typically achieved through the condensation reaction of an α,β-unsaturated ketone with hydrazine (B178648) or its derivatives (e.g., phenylhydrazine). The reaction proceeds via an initial Michael addition of the hydrazine to the β-carbon of the cyclohexenone, followed by an intramolecular cyclization and dehydration to yield the stable pyrazoline ring fused to the cyclohexane (B81311) framework. csic.es

Similarly, isoxazolines can be synthesized by reacting this compound with hydroxylamine (B1172632). The mechanism is analogous, involving a conjugate addition of the hydroxylamine followed by cyclization to form the isoxazoline ring. researchgate.net Another powerful method for isoxazoline synthesis is the 1,3-dipolar cycloaddition of nitrile oxides to the alkene double bond of the cyclohexenone. mdpi.com

| Reactant with this compound | Resulting Heterocycle | General Reaction Type |

| Hydrazine / Phenylhydrazine | Pyrazoline derivative | Condensation / Cyclization |

| Hydroxylamine | Isoxazoline derivative | Condensation / Cyclization |

| Nitrile Oxides | Isoxazoline derivative | 1,3-Dipolar Cycloaddition |

Annulation, or ring-forming, reactions are fundamental in organic synthesis for building polycyclic systems. The Robinson annulation is a particularly powerful method for creating a six-membered ring onto an existing ketone. wikipedia.org This reaction involves a Michael addition followed by an intramolecular aldol (B89426) condensation. wikipedia.org

Using this compound as the Michael acceptor, a reaction with a suitable enolate, such as that derived from a methyl vinyl ketone, would initiate the sequence. The process would lead to the formation of a new, fused six-membered ring, resulting in a bicyclic or polycyclic system with the gem-dimethyl groups of the original structure retained. The formation of such fused ring systems is a key strategy in the synthesis of steroids and other natural products. wikipedia.org Cascade reactions, such as inter-intramolecular double Michael additions, also provide a route to highly functionalized and diastereoselective cyclohexanone (B45756) derivatives, which can be adapted to form fused systems. beilstein-journals.org

| Annulation Strategy | Key Steps | Resulting Structure |

| Robinson Annulation | Michael Addition, Aldol Condensation | Fused Six-Membered Ring (Bicyclic System) |

| Cascade Double Michael Addition | Intermolecular Michael Addition, Intramolecular Michael Addition | Highly Functionalized Fused Cyclohexanone |

Functionalization and Alkylation of the this compound Framework

Beyond cyclization, the direct functionalization of the cyclohexenone ring is crucial for structural diversification. Alkylation, in particular, allows for the introduction of new carbon-carbon bonds and substituent groups. The α-position to the carbonyl group (C-3) is a primary site for such modifications.

Deconjugative α-alkylation is an effective method for introducing substituents at the α-carbon. This reaction typically involves the formation of an enolate intermediate by treatment with a strong base, followed by quenching with an alkyl halide. For cyclohexene (B86901) systems, a synergistic effect between bases like potassium tert-butoxide (tBuOK) and sodium hydride (NaH) can promote efficient alkylation under mild conditions. nih.gov Applying this to this compound would involve the formation of the enolate and subsequent reaction with various electrophiles (e.g., methyl iodide, benzyl (B1604629) bromide) to yield α-substituted β,γ-unsaturated ketones. nih.gov This strategy is valuable for constructing diverse carbon skeletons found in natural products like terpenoids. nih.gov

| Reaction Type | Reagents | Position of Functionalization | Product Class |

| Deconjugative α-Alkylation | Strong Base (e.g., tBuOK/NaH), Alkyl Halide | C-3 (α to carbonyl) | β,γ-Unsaturated Ketone |

Design and Synthesis of Highly Branched and Stereochemically Defined Cyclohexenone Analogs

The synthesis of cyclohexenone analogs with increased branching and defined stereochemistry is a significant challenge that pushes the boundaries of synthetic methodology. The cyclohexanone skeleton is a core structure in many pharmaceutical drugs and natural products. beilstein-journals.org

Building upon the alkylation strategies mentioned previously, sequential or one-pot multicomponent reactions can be employed to introduce multiple substituents. For instance, a cascade Michael-aldol reaction between an enone and a Michael donor can lead to highly substituted cyclohexanone structures with a high degree of diastereoselectivity. beilstein-journals.org While starting from this compound already provides significant branching at the C-4 and C-6 positions, further stereocontrolled additions across the double bond or at the α-carbon can generate complex stereochemical arrays. The use of chiral catalysts or auxiliaries in these addition and alkylation reactions can enable the enantioselective synthesis of specific stereoisomers, which is often critical for biological applications.

Advanced Spectroscopic and Structural Characterization Methodologies in 4,4,6,6 Tetramethylcyclohex 2 En 1 One Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For 4,4,6,6-tetramethylcyclohex-2-en-1-one, various NMR experiments provide unambiguous evidence of its constitution and stereochemistry.

One-dimensional ¹H and ¹³C NMR spectra offer fundamental information about the chemical environment, connectivity, and symmetry of the molecule. High-field NMR instruments provide superior signal dispersion, which is crucial for resolving the closely spaced signals often found in cyclic systems. mdpi.com

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the different sets of chemically non-equivalent protons. Based on the molecular structure, one would anticipate signals for the two vinyl protons (H-2 and H-3), the methylene (B1212753) protons (H-5), and the four methyl groups. The vinyl protons will appear in the downfield region, coupled to each other. The methylene protons will likely appear as a singlet due to being flanked by quaternary carbons, and the four methyl groups may appear as two distinct singlets, reflecting the different chemical environments at the C-4 and C-6 positions.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. For this compound, which has a plane of symmetry, eight distinct carbon signals are expected: the carbonyl carbon (C-1), two vinyl carbons (C-2 and C-3), two quaternary carbons (C-4 and C-6), one methylene carbon (C-5), and two sets of methyl carbons. The chemical shifts of these signals are indicative of their electronic environment, with the carbonyl carbon appearing furthest downfield. nih.gov Public databases indicate the existence of ¹³C NMR spectral data for this compound. nih.gov

| Carbon Atom | Expected ¹³C Chemical Shift Range (ppm) | Description |

| C-1 | 190 - 210 | Carbonyl Carbon |

| C-2 / C-3 | 120 - 160 | Vinylic Carbons |

| C-4 / C-6 | 30 - 50 | Quaternary Carbons |

| C-5 | 40 - 60 | Methylene Carbon |

| -CH₃ at C-4 | 20 - 35 | Methyl Carbons |

| -CH₃ at C-6 | 20 - 35 | Methyl Carbons |

This table is illustrative, based on typical chemical shift values for cyclohexenone systems.

While 1D NMR provides essential data, two-dimensional (2D) NMR experiments are indispensable for assembling the molecular structure by revealing correlations between nuclei. wikipedia.orglibretexts.org

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. wikipedia.org For this compound, a COSY spectrum would show a critical cross-peak between the vinyl protons at C-2 and C-3, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to. wikipedia.org An HSQC spectrum would definitively assign the proton signals for the vinyl and methylene groups to their corresponding carbon signals identified in the ¹³C NMR spectrum.

Advanced NMR techniques can be employed to monitor chemical reactions in real-time, providing insights into reaction mechanisms and the formation of intermediates. The synthesis of this compound, referenced in patent literature as being prepared according to methods by Lissel et al., could be studied using such techniques. uvic.ca For instance, if this compound were used as a precursor in a subsequent reaction, in-situ NMR monitoring could identify transient intermediates, determine reaction kinetics, and help optimize reaction conditions by observing the consumption of the starting material and the appearance of product signals over time.

The cyclohexene (B86901) ring is not planar and exists in various conformations, such as a half-chair or twist-boat. For substituted rings like this compound, different conformers may exist in equilibrium.

Low-Temperature NMR: By lowering the temperature, the rate of interconversion between conformers can be slowed on the NMR timescale. researchgate.net This may allow for the observation of separate signals for each distinct conformer, enabling the determination of their relative populations and the energy barrier for interconversion.

NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D NMR experiment detects protons that are close to each other in space, regardless of their bonding connectivity. mdpi.commdpi.com NOESY data is invaluable for determining the three-dimensional structure and preferred conformation. For example, spatial correlations between one of the methyl groups and the methylene protons could help establish the preferred half-chair conformation of the ring. Computational modeling is often used in conjunction with NOESY data to compare experimental interatomic distances with those from calculated low-energy structures. nih.goviastate.edu

Vibrational Spectroscopy: Infrared (IR) and Fourier-Transform Infrared (FTIR)

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. uvic.ca The FTIR spectrum of this compound would be dominated by characteristic absorption bands that confirm its key structural features.

| Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) |

| C=O (Ketone) | Stretching | ~1685 - 1665 |

| C=C (Alkene) | Stretching | ~1650 - 1600 |

| C-H (sp²) | Stretching | ~3100 - 3000 |

| C-H (sp³) | Stretching | ~2980 - 2850 |

The most prominent peak would be the strong C=O stretch of the α,β-unsaturated ketone, which appears at a lower frequency than a saturated ketone due to conjugation with the adjacent double bond. The C=C stretching vibration would also be clearly visible.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound.

Mass Spectrometry (MS): Standard MS techniques, such as electron ionization (EI), would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (152.23 g/mol for C₁₀H₁₆O). The fragmentation pattern observed in the mass spectrum can also provide structural information, as the molecule breaks apart in a predictable manner.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, often to within a few parts per million (ppm). nii.ac.jp This precision allows for the unambiguous determination of the molecular formula. For this compound, HRMS would distinguish its exact mass (calculated for C₁₀H₁₆O) from other isobaric compounds (compounds with the same nominal mass but different elemental compositions), thus confirming the molecular formula.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. The chromophore in this compound is the α,β-unsaturated ketone system, which gives rise to characteristic absorption bands in the UV region. Two primary electronic transitions are expected for this system: a lower-energy, lower-intensity n→π* transition and a higher-energy, higher-intensity π→π* transition.

The n→π* transition involves the excitation of a non-bonding electron from the oxygen atom to an antibonding π* orbital of the carbonyl group. This transition is typically weak, with a small molar absorptivity (ε), and appears at longer wavelengths. For the parent compound, 2-cyclohexenone, this transition is observed around 330 nm. researchgate.net

The π→π* transition, on the other hand, involves the excitation of an electron from a bonding π orbital to an antibonding π* orbital of the conjugated system. This is an allowed transition, resulting in a strong absorption band with a high molar absorptivity. For 2-cyclohexenone, this transition is observed at approximately 224 nm. researchgate.net

The presence of four methyl groups in this compound is expected to cause a bathochromic (red) shift in the π→π* transition compared to the unsubstituted cyclohexenone. This is due to the electron-donating inductive effect of the alkyl groups, which raises the energy of the π orbital and decreases the energy gap for the transition.

| Compound | Transition | λmax (nm) | Molar Absorptivity (ε, L mol-1 cm-1) | Solvent |

|---|---|---|---|---|

| 2-Cyclohexenone | π→π | 224 | 12,600 | CH2Cl2 |

| 2-Cyclohexenone | n→π | 330 | 34 | CH2Cl2 |

X-ray Crystallography for Precise Molecular Architecture and Absolute Configuration

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate data on bond lengths, bond angles, and torsional angles, revealing the molecule's conformation and stereochemistry.

The double bond between C2 and C3 imposes planarity on that portion of the ring, while the sp³-hybridized carbons at C4, C5, and C6 allow for puckering. The carbonyl group at C1 further influences the ring's geometry. A detailed X-ray crystallographic analysis would provide the exact dihedral angles and reveal the extent of ring puckering. Furthermore, it would offer precise measurements of the C=C and C=O bond lengths, which are indicative of the degree of conjugation within the enone system.

Chiroptical Methods: Circular Dichroism (CD) and Electronic Circular Dichroism (ECD)

Chiroptical methods, such as Circular Dichroism (CD) and Electronic Circular Dichroism (ECD), are essential for the stereochemical analysis of chiral molecules. These techniques measure the differential absorption of left- and right-circularly polarized light. It is important to note that this compound is an achiral molecule as it possesses a plane of symmetry. Therefore, in an achiral solvent, it will not exhibit a CD or ECD spectrum.

However, the principles of chiroptical spectroscopy are highly relevant to the broader class of substituted cyclohexenones, many of which are chiral. For a chiral cyclohexenone derivative, the CD spectrum would show Cotton effects (positive or negative bands) corresponding to the electronic transitions observed in the UV-Vis spectrum. The sign and magnitude of these Cotton effects are exquisitely sensitive to the molecule's absolute configuration and conformation.

For instance, the "octant rule" for ketones can be applied to predict the sign of the Cotton effect for the n→π* transition based on the spatial arrangement of substituents relative to the carbonyl group. The non-planarity of the enone chromophore itself can also be a source of significant rotatory strength in the CD spectra of cyclohexenone derivatives. nih.gov

Synergistic Integration of Spectroscopic Data with Computational Models

In modern chemical research, the integration of experimental spectroscopic data with high-level computational models is a powerful strategy for comprehensive structural and electronic analysis. nih.govwiley.com Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), can be used to predict a wide range of molecular properties, including geometries, vibrational frequencies (IR and Raman), NMR chemical shifts, and electronic absorption spectra.

For this compound, computational models can be employed to:

Predict the UV-Vis spectrum: Time-dependent DFT (TD-DFT) calculations can predict the wavelengths and intensities of electronic transitions, aiding in the assignment of the experimentally observed absorption bands.

Determine the most stable conformation: By calculating the relative energies of different possible conformations (e.g., half-chair vs. twisted boat), the most likely geometry of the molecule in the gas phase or in solution can be determined.

Simulate vibrational spectra: Calculation of vibrational frequencies can assist in the interpretation of experimental IR and Raman spectra, allowing for the assignment of specific vibrational modes to particular functional groups and motions within the molecule.

Predict NMR chemical shifts: Gauge-Independent Atomic Orbital (GIAO) calculations are widely used to predict ¹H and ¹³C NMR chemical shifts, which can be compared with experimental data to confirm the proposed structure.

This synergistic approach, where experimental data and computational results are used to corroborate and refine each other, provides a much more detailed and reliable understanding of the molecular structure and properties of this compound than could be achieved by any single technique alone. mdpi.comnih.gov

Computational Chemistry and Theoretical Investigations of 4,4,6,6 Tetramethylcyclohex 2 En 1 One

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. For 4,4,6,6-tetramethylcyclohex-2-en-1-one, DFT calculations would provide fundamental insights into its stability, reactivity, and spectroscopic properties.

Analysis of Molecular Orbitals (HOMO-LUMO)

A key component of DFT analysis involves the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap typically suggests higher reactivity. For this compound, this analysis would pinpoint the regions of the molecule most likely to act as an electron donor (HOMO) and an electron acceptor (LUMO), offering predictions for its behavior in various chemical reactions. Without specific studies, no data table of its HOMO-LUMO energies or orbital distributions can be provided.

Prediction of Spectroscopic Parameters and Validation

DFT methods are routinely used to predict spectroscopic data, such as infrared (IR), Raman, and UV-Visible spectra. By calculating the vibrational frequencies and electronic transition energies of this compound, a theoretical spectrum can be generated. This computed spectrum could then be compared with experimentally obtained data to validate the accuracy of the computational model and aid in the assignment of spectral bands. Currently, no such computational or comparative studies have been published for this compound.

Elucidation of Reaction Pathways, Transition States, and Energy Profiles

Computational chemistry is invaluable for mapping the potential energy surfaces of chemical reactions. For transformations involving this compound, DFT could be used to identify the structures of transition states and intermediates. By calculating the energy at each point along a reaction coordinate, an energy profile can be constructed, revealing the activation energies and thermodynamics of the process. This would be crucial for understanding reaction mechanisms, such as its behavior in cycloadditions or nucleophilic attacks, but no such reaction pathways have been computationally elucidated for this molecule.

Molecular Mechanics and Molecular Dynamics Simulations

Molecular mechanics (MM) force fields could be used to study the conformational landscape of this compound. Following this, Molecular Dynamics (MD) simulations would allow for the investigation of the molecule's dynamic behavior over time, including its structural fluctuations and interactions with solvent molecules. This approach provides insight into the macroscopic properties of the substance based on its molecular behavior, but specific MD studies on this compound are not available.

Quantum Mechanics/Molecular Mechanics (QM/MM) Hybrid Approaches

For studying the reactivity of this compound in a complex environment, such as in solution or within an enzyme active site, a hybrid QM/MM approach would be ideal. In this method, the reacting core of the molecule is treated with a high-level quantum mechanics method (like DFT), while the surrounding environment is modeled using more computationally efficient molecular mechanics. This allows for an accurate description of bond-breaking and bond-forming events while accounting for environmental effects. Research applying this methodology to this specific tetramethyl-substituted cyclohexenone has not been identified.

Computational Thermochemistry and Kinetic Modeling for Cyclohexenone Transformations

By combining statistical mechanics with quantum chemical calculations, the thermodynamic properties (enthalpy, entropy, and Gibbs free energy) of this compound and its transformation products can be determined. These data are essential for predicting chemical equilibria and reaction spontaneity. Furthermore, kinetic modeling based on transition state theory could predict reaction rates. Such detailed thermochemical and kinetic data for this compound have not been computationally derived in published literature.

In-Depth Computational Analysis of this compound Remains an Unexplored Area of Research

A thorough review of available scientific literature reveals a significant gap in the computational and theoretical investigation of the chemical compound This compound . Despite its documented use as a synthetic intermediate, detailed scholarly articles focusing on its conformational analysis, the steric effects of its gem-dimethyl groups, or the use of computational chemistry to resolve spectroscopic ambiguities are not present in the public domain.

Therefore, it is not possible to provide a detailed article with research findings and data tables on the specific topics of "Conformational Analysis and Steric Effects via Computational Methods" and "Addressing Spectroscopic Ambiguities Through Computational Cross-Referencing" for this particular molecule.

While general principles of computational chemistry and conformational analysis are well-established for cyclohexenone systems, specific energetic calculations, optimized geometries of different conformers (such as half-chair or boat forms), and the precise quantitative impact of the four methyl groups on the ring's structure and spectroscopic properties for this compound have not been published. Such an analysis would typically involve quantum mechanical methods like Density Functional Theory (DFT) to determine the relative stabilities of various conformations and to predict spectroscopic data (e.g., NMR chemical shifts and coupling constants) that could then be cross-referenced with experimental results to provide a deeper understanding of its molecular behavior.

The absence of such dedicated research precludes the creation of the data tables and detailed findings as requested. Further research in the field of computational chemistry would be required to generate the specific data needed to populate the outlined sections of the article.

Applications in Advanced Organic Synthesis and Materials Science Research

4,4,6,6-Tetramethylcyclohex-2-en-1-one as a Key Building Block in Complex Organic Synthesis

In the field of complex organic synthesis, this compound has been identified as a crucial precursor for constructing highly substituted carbocyclic frameworks. Its utility is prominently demonstrated in synthetic routes toward complex natural products where the tetramethylcyclohexane moiety is a core structural element.

A key synthetic transformation involves the introduction of a functional group at the C2 position, which can then be used for carbon-carbon bond formation. For instance, in the synthetic pathway towards analogues of the natural products avrainvillamide (B1247661) and stephacidin B, this compound is first converted to its α-iodo derivative, 2-iodo-4,4,6,6-tetramethylcyclohex-2-en-1-one. google.comgoogle.com This iodinated intermediate is then activated for cross-coupling reactions. A subsequent Suzuki coupling with 2-nitrophenylboronic acid successfully yields the α-arylated ketone, 4,4,6,6-tetramethyl-2-(2-nitrophenyl)cyclohex-2-en-1-one. google.comuvic.ca This sequence effectively merges the cyclohexenone core with an aromatic fragment, laying the groundwork for further elaboration into more complex heterocyclic systems. google.com

Role in Natural Product Synthesis and Analog Development

The structural framework of this compound is embedded within several natural products, and its use in the laboratory facilitates the synthesis of these compounds and their derivatives for further study.

While the C10 molecular formula (C₁₀H₁₆O) and cyclic structure of this compound are characteristic of monoterpenoids, a review of the scientific literature does not provide specific, documented examples of its direct use as a precursor for the synthesis of other named terpenes or essential oil components. Its structural relative, 5-Hydroxy-2-isopentyl-4,4,6,6-tetramethylcyclohex-2-en-1-one, has been synthesized as part of studies on phloroglucinol (B13840) derivatives isolated from the propolis of the stingless bee Tetragonula carbonaria, highlighting the presence of this core skeleton in nature. nii.ac.jp

The most significant application of this compound is in the synthesis of complex, polycyclic natural products. It serves as a foundational building block in the total synthesis of analogues of avrainvillamide and its dimer, stephacidin B. google.comuvic.ca These marine and fungal alkaloids possess intricate, multi-ring systems. The synthetic strategy leverages the tetramethylcyclohexenone core to construct the initial, highly substituted carbocycle, which is then elaborated through further reactions to form the complete polycyclic architecture of the target molecules. google.com

The table below outlines the key synthetic steps starting from this compound toward a key intermediate used in these natural product syntheses. google.com

| Step | Starting Material | Reagent(s) | Product | Yield (%) |

| 1 | This compound | Iodine, 2,6-dimethylpyridine | 2-Iodo-4,4,6,6-tetramethylcyclohex-2-en-1-one | 96 |

| 2 | 2-Iodo-4,4,6,6-tetramethylcyclohex-2-en-1-one | 2-Nitrophenylboronic acid, Pd catalyst | 4,4,6,6-Tetramethyl-2-(2-nitrophenyl)cyclohex-2-en-1-one | 73 |

The tetramethylcyclohexenone ring system is not merely a structural component but forms the basis of scaffolds with significant biological potential. Avrainvillamide and stephacidin B, for which this compound is a synthetic precursor, exhibit potent biological activities, including antiproliferative and antimicrobial properties. google.comuvic.ca Avrainvillamide has been found to target the cytoskeleton-linking membrane protein (CLIMP-63), preventing cells from undergoing mitosis. google.com The synthesis of analogues based on this core structure allows for the investigation of structure-activity relationships and the design of new therapeutic agents for diseases such as cancer and bacterial infections. google.comuvic.ca

Integration into Functional Materials and Advanced Polymer Systems

The application of this compound extends beyond natural product synthesis into the realm of materials science, although documented examples are limited.

A comprehensive search of scientific literature and materials science databases did not yield specific examples where this compound has been directly utilized for the synthesis of nonlinear optical (NLO) materials. However, the potential for related structures is noted. For instance, the derivative 3-Amino-2-hydroxy-4,4,6,6-tetramethylcyclohex-2-en-1-one is recognized for its distinct arrangement of functional groups, which imparts stability and reactivity that could be valuable in the creation of materials such as specialized polymers or dyes. ontosight.ai While this suggests the core scaffold has potential for incorporation into functional materials, specific development for NLO applications has not been reported.

Intermediates in Specialty Polymer Development.

The incorporation of cyclic monomers into polymer backbones can impart unique properties to the resulting materials, such as increased thermal stability, altered solubility, and modified mechanical characteristics. In principle, this compound, with its reactive double bond and carbonyl group, could serve as a monomer or an intermediate in the synthesis of specialty polymers. The bulky tetramethyl substitution would be expected to introduce significant steric hindrance, potentially leading to polymers with high glass transition temperatures and amorphous microstructures.

However, a review of the current scientific literature reveals a notable lack of specific research on the use of this compound as a direct monomer or intermediate in specialty polymer development. While the polymerization of other cyclohexene (B86901) derivatives, such as cyclohexene oxide, has been explored for the synthesis of materials like poly(cyclohexene carbonate), there are no readily available studies detailing the polymerization or copolymerization of this specific tetramethyl-substituted cyclohexenone. dtic.milresearchgate.net The significant steric hindrance presented by the gem-dimethyl groups at the C4 and C6 positions may pose challenges to conventional polymerization methods, potentially hindering its investigation and application in this area. Further research would be necessary to explore suitable catalytic systems or reaction conditions that could facilitate the incorporation of this sterically congested monomer into polymeric structures.

Research into Structure-Reactivity-Function Relationships in Sterically Hindered Cyclohexenones.

The study of sterically hindered molecules is crucial for understanding the fundamental principles of chemical reactivity. The presence of bulky substituents can profoundly influence reaction rates, regioselectivity, and stereoselectivity by impeding the approach of reagents to the reactive centers. This compound serves as an excellent model compound for investigating such structure-reactivity relationships in the context of α,β-unsaturated ketones.

The gem-dimethyl groups at the C4 and C6 positions of the cyclohexenone ring create a sterically crowded environment around the carbonyl group and the carbon-carbon double bond. This steric congestion is expected to have several predictable effects on the molecule's reactivity:

Nucleophilic Addition to the Carbonyl Carbon: The approach of nucleophiles to the carbonyl carbon is likely to be significantly hindered. This would result in a decreased rate of reactions such as Grignard additions or the formation of cyanohydrins compared to less substituted cyclohexenones.

Conjugate Addition (Michael Addition): The steric bulk at the C4 and C6 positions can also influence the accessibility of the β-carbon of the enone system to nucleophiles. While the electronic nature of the α,β-unsaturated system favors conjugate addition, the steric hindrance may disfavor the approach of bulky nucleophiles.

Reactions at the α-Position: Enolate formation at the α-carbon is a key step in many reactions of ketones. The steric environment created by the adjacent gem-dimethyl group at C4 could influence the rate and equilibrium of enolate formation, as well as the subsequent reactions of the enolate with electrophiles.

Photochemical Reactions: The photochemistry of cyclohexenones is a well-studied area, often involving [2+2] cycloadditions and other rearrangements. The steric hindrance in this compound would be expected to influence the stereochemical outcome of such reactions and potentially favor certain pathways over others due to conformational constraints in the excited state.

While these effects can be predicted from general principles of organic chemistry, detailed experimental and computational studies specifically on this compound are not extensively reported in the literature. Such research would provide valuable quantitative data on the impact of steric hindrance on the kinetics and thermodynamics of various reactions involving the cyclohexenone core. These studies could involve comparing the reaction rates of this compound with those of less substituted analogs, as well as computational modeling to analyze the transition state energies and geometries. A deeper understanding of these structure-reactivity relationships would be beneficial for the rational design of new synthetic methodologies and functional molecules where controlled reactivity in sterically demanding environments is required.

Future Research Directions and Emerging Opportunities in 4,4,6,6 Tetramethylcyclohex 2 En 1 One Chemistry

Development of Highly Efficient and Sustainable Synthetic Methodologies

Future efforts in the synthesis of 4,4,6,6-tetramethylcyclohex-2-en-1-one and its derivatives will likely focus on green and sustainable chemistry principles. The development of one-pot synthesis protocols is a promising avenue, as they can reduce waste, energy consumption, and cost by eliminating the need to isolate intermediate products. researchgate.net The exploration of green organocatalysts, such as potassium phthalimide, for the synthesis of cyclohexenone derivatives under microwave-assisted and solvent-free conditions represents a significant step towards more environmentally benign processes. scispace.com Furthermore, designing synthetic strategies that maximize atom economy will be crucial. This involves developing reactions where the maximum number of atoms from the reactants are incorporated into the final product.

Exploration of Novel Catalytic Systems for Chemoselective Transformations

The development of novel catalytic systems is essential for unlocking the full synthetic potential of this compound. Palladium-based catalysts have shown considerable promise in the aerobic dehydrogenation of cyclohexanones to their corresponding cyclohexenones. nih.govacs.orgnih.gov Future research will likely focus on enhancing the chemoselectivity of these catalysts to selectively target specific C-H bonds for functionalization. acs.org For instance, the use of specific ligands, such as dimethylsulfoxide (DMSO), has been shown to control the selectivity between the formation of cyclohexenones and phenols from cyclohexanones. acs.org Beyond palladium, the exploration of catalysts based on other transition metals, such as nickel, is an emerging area. chemrxiv.org Supported nanoparticle catalysts are also being investigated for their potential in acceptorless dehydrogenative aromatization of cyclohexanone (B45756) derivatives. chemrxiv.org

In-Depth Mechanistic Understanding through Advanced Spectroscopic and Computational Techniques

A thorough understanding of reaction mechanisms is fundamental to the development of more efficient and selective synthetic methods. Advanced spectroscopic techniques will play a pivotal role in this endeavor. For example, in situ Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy can be used to monitor the photocatalytic oxidation of cyclohexanol (B46403) to cyclohexanone, revealing the selective conversion of the substrate without the formation of significant byproducts. researchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for following the progress of reactions and identifying intermediates. airo.co.inresearchgate.net

Complementing these experimental techniques, computational chemistry, particularly Density Functional Theory (DFT), will provide invaluable insights into reaction pathways and transition states. researchgate.net For instance, DFT calculations have been used to study the mechanism of the [2+2] cycloaddition reaction of cyclohexenone with vinyl acetate, showing that it proceeds via a stepwise mechanism. researchgate.net Such computational studies can help in rationalizing observed selectivities and in the design of new catalysts and reaction conditions.

Design of Next-Generation Cyclohexenone-Based Molecular Architectures with Tailored Reactivity

The cyclohexenone scaffold is a key structural motif in a wide range of biologically active molecules. researchgate.netresearchgate.netumsida.ac.id Future research will focus on the rational design and synthesis of novel cyclohexenone-based molecular architectures with tailored reactivity and biological function. This will involve extensive structure-activity relationship (SAR) studies to understand how modifications to the cyclohexenone core affect its biological activity. researchgate.netmdpi.comimist.manih.gov For example, SAR analysis of cyclohexenone-containing compounds has been used to understand their binding to specific proteins. researchgate.net By systematically modifying the substituents on the cyclohexenone ring, it is possible to optimize the potency and selectivity of these molecules for specific biological targets. This approach has been applied to develop new compounds with potential applications as anticancer and antimicrobial agents. researchgate.netumsida.ac.idimist.ma

Predictive Modeling of Reaction Outcomes and Material Properties using Machine Learning

Furthermore, ML models can be developed to predict the physical and material properties of novel cyclohexenone derivatives. researchgate.netarxiv.orgacs.orgaip.org By training models on large datasets of known compounds and their properties, it is possible to predict properties such as diamagnetic susceptibility and other physical characteristics of new, unsynthesized molecules. acs.org This predictive capability can guide the design of new materials with desired properties for a wide range of applications.

Q & A

Basic Questions

Q. What are the optimal synthetic routes for 4,4,6,6-tetramethylcyclohex-2-en-1-one, and how can reaction conditions be systematically optimized?

- Methodology :

- Alkylation/Claisen-Schmidt Condensation : Start with a cyclohexenone precursor (e.g., 2-hydroxy-4,4,6,6-tetramethylcyclohex-2-en-1-one, CAS 64637-01-0) and employ alkylation or condensation reactions. Use protecting groups (e.g., TMS or acetyl) to stabilize reactive hydroxyl groups during synthesis .

- Optimization : Vary catalysts (e.g., Lewis acids like BF₃·Et₂O), solvents (anhydrous THF or toluene), and temperatures (60–120°C). Monitor yields via GC-MS or HPLC .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral discrepancies resolved?

- Methodology :

- Multi-Technique Approach : Use ¹H NMR to identify methyl group environments (δ 1.2–1.5 ppm for geminal methyls) and IR for carbonyl stretching (~1700 cm⁻¹). High-resolution MS confirms molecular weight (C₁₀H₁₆O₂, MW 168.23) .

- Discrepancy Resolution : Cross-reference with computational predictions (DFT for NMR chemical shifts) or X-ray crystallography to resolve stereochemical ambiguities .

Q. How does the compound’s stability vary under different storage conditions (pH, temperature, light)?

- Methodology :

- Accelerated Stability Testing : Store samples at 4°C (dark), 25°C (ambient light), and 40°C (humid) for 4–8 weeks. Monitor degradation via HPLC for ketone oxidation or enone polymerization .

- Recommendations : Use inert atmospheres (N₂) and amber vials to prevent photodegradation, as cyclohexenones are prone to light-induced isomerization .

Advanced Questions

Q. What mechanistic insights explain the stereochemical outcomes of Diels-Alder reactions involving this compound?

- Methodology :

- Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to analyze transition states and regioselectivity. Compare endo vs. exo preferences using frontier molecular orbital (FMO) theory .

- Experimental Validation : React with dienes (e.g., 1,3-butadiene) under varying temperatures. Isolate adducts and determine stereochemistry via NOESY or X-ray diffraction .

Q. How can enantioselective synthesis of this compound derivatives be achieved?

- Methodology :

- Chiral Catalysts : Use organocatalysts (e.g., proline derivatives) or metal complexes (e.g., Ru-BINAP) for asymmetric alkylation. Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry .

- Dynamic Kinetic Resolution : Optimize reaction conditions (e.g., low temperature, kinetic control) to favor one enantiomer. Reference Schreiber’s method for related cyclohexenones .

Q. What computational strategies predict the compound’s reactivity in organocatalytic cascades?

- Methodology :

- Docking Studies : Use AutoDock Vina to simulate interactions with organocatalysts (e.g., thioureas). Validate with experimental kinetic data .

- Machine Learning : Train models on existing cyclohexenone reactivity datasets to predict Michael addition or epoxidation outcomes .

Q. How do conflicting spectral data from different synthetic routes arise, and how are they reconciled?

- Methodology :

- Isomer Identification : Synthesize via alkylation (route A) vs. condensation (route B). Compare ¹³C NMR for methyl group splitting patterns, which differ in cis/trans isomers .

- Crystallographic Analysis : Resolve ambiguities by growing single crystals and solving the structure (e.g., via Mo-Kα radiation) .

Q. Which advanced chromatographic methods optimize purity assessment for lab-scale batches?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.